2-bromo-5-(trifluoromethyl)-1H-imidazole
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “2-Bromo-4-(trifluoromethyl)-1H-imidazole” are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like boiling point, density, and refractive index. For instance, “2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride” has a boiling point of 235-236 °C, a density of 1.865 g/mL at 25 °C, and a refractive index of n20/D 1.5270 (lit.) .Scientific Research Applications
Electrophilic Substitution and Derivative Synthesis
2-Bromo-4-(trifluoromethyl)-1H-imidazole demonstrates typical behavior under electrophilic nitration and halogenation conditions. Derivatives containing nitro, chloro, bromo, or iodo groups have been synthesized, many of which show herbicidal or insecticidal activity (Hayakawa et al., 1998).
Synthesis of Aryl-1H-imidazoles
Palladium-catalyzed arylation reactions have been used to efficiently and selectively prepare 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles. These compounds have potential applications in various fields, including pharmaceuticals and material science (Bellina et al., 2007).
Computational Analysis of Nucleophilic Substitution Reactions
A computational study using Density Functional Theory (DFT) analyzed the reactions between imidazole and various 2-bromo-1-arylethanones. This approach aids in understanding the chemical reactivity and properties of imidazole derivatives (Erdogan et al., 2019).
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing heterocyclic compounds with an imidazole ring fused to other rings, bearing a trifluoromethyl moiety. This work contributes to understanding the synthetic pathways and potential applications of such compounds (Abignente et al., 1986).
Synthesis of Arylated Imidazoles
Methods for the synthesis of complex aryl imidazoles have been developed, where all three C-H bonds of the imidazole core can be arylated in a regioselective and sequential manner. Such synthetic approaches are significant for producing functional materials and pharmaceuticals (Joo et al., 2010).
Eco-friendly Synthesis of Trisubstituted Imidazoles
An eco-friendly protocol has been developed for synthesizing 2,4,5-trisubstituted-1H-imidazoles. This method utilizes Bronsted acidic ionic liquid as a catalyst and is significant for its environmental sustainability and efficiency (Banothu et al., 2017).
Synthesis of Novel Imidazole Derivatives with Antimicrobial Properties
Research has been conducted on synthesizing novel imidazole derivatives, demonstrating potent antimicrobial properties. These studies contribute to the development of new therapeutic agents (Narwal et al., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2/c5-3-9-1-2(10-3)4(6,7)8/h1H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGFJTUKOPRNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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